Molecular weight and formula for 2-Methyl-1-(4-nitrobenzoyl)piperidine
Molecular weight and formula for 2-Methyl-1-(4-nitrobenzoyl)piperidine
An In-Depth Technical Guide to 2-Methyl-1-(4-nitrobenzoyl)piperidine
This guide provides a comprehensive technical overview of 2-Methyl-1-(4-nitrobenzoyl)piperidine, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, a robust synthetic protocol with mechanistic insights, and the analytical techniques required for its structural verification. This document is structured to provide not just data, but a field-proven perspective on handling and characterizing this compound.
Core Molecular Identity and Physicochemical Properties
Understanding the foundational characteristics of a compound is the first step in any research endeavor. 2-Methyl-1-(4-nitrobenzoyl)piperidine is a derivative of piperidine, a heterocyclic amine that is a ubiquitous scaffold in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its structure incorporates a methyl-substituted piperidine ring acylated with a 4-nitrobenzoyl group, creating a tertiary amide. The benzoylpiperidine fragment itself is considered a privileged structure in medicinal chemistry, often imparting favorable metabolic stability and acting as a versatile chemical frame in drug design.[3]
Chemical Structure and Formula
The molecule is structurally composed of a 2-methylpiperidine moiety linked via its nitrogen atom to the carbonyl carbon of a 4-nitrobenzoyl group.
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Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.
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2-Methyl Group: A methyl substituent at the C2 position of the piperidine ring, introducing a chiral center.
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1-(4-nitrobenzoyl) Group: An acyl group attached to the piperidine nitrogen (N1), consisting of a benzene ring substituted with a nitro group at the para-position (C4).
Based on this structure, the molecular formula is determined by summing the constituent atoms:
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Carbon (C): 6 in the 2-methylpiperidine fragment + 7 in the 4-nitrobenzoyl fragment = 13
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Hydrogen (H): 12 on the 2-methylpiperidine fragment + 4 on the aromatic ring = 16
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Nitrogen (N): 1 in the piperidine ring + 1 in the nitro group = 2
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Oxygen (O): 1 in the carbonyl group + 2 in the nitro group = 3
Thus, the definitive molecular formula is C₁₃H₁₆N₂O₃ .
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula using the atomic weights of each element.
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Carbon: 13 × 12.011 u = 156.143 u
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Hydrogen: 16 × 1.008 u = 16.128 u
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Nitrogen: 2 × 14.007 u = 28.014 u
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Oxygen: 3 × 15.999 u = 47.997 u
The sum of these values provides the molecular weight.
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | (2-methylpiperidin-1-yl)(4-nitrophenyl)methanone |
| Compound Class | Substituted Piperidine, Tertiary Amide |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-Methyl-1-(4-nitrobenzoyl)piperidine is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation is reliable, high-yielding, and straightforward to perform in a standard laboratory setting.
Experimental Rationale
The chosen methodology involves the acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride. The nitrogen atom of the 2-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A non-nucleophilic organic base, such as triethylamine (TEA), is the standard choice for this purpose, as it efficiently scavenges the HCl to form triethylammonium chloride, a salt that can be easily removed during workup.
Step-by-Step Synthesis Protocol
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
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Reaction Initiation: Cool the solution to 0 °C using an ice bath.
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Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Workup and Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure 2-Methyl-1-(4-nitrobenzoyl)piperidine.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2-Methyl-1-(4-nitrobenzoyl)piperidine.
Structural Elucidation and Analytical Data
Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification. The chiral nature of the molecule, due to the 2-methyl substituent, may lead to complex NMR spectra due to diastereotopic protons and rotamers around the amide bond.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm): Two distinct doublets in an AA'BB' pattern characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region (δ 1.0-4.5 ppm): Complex, overlapping multiplets for the piperidine ring protons. The proton at C2 will be significantly deshielded. Methyl Region (δ ~1.2 ppm): A doublet for the methyl group protons, coupled to the C2 proton. |
| ¹³C NMR | Carbonyl (δ ~168-172 ppm): A single resonance for the amide carbonyl carbon. Aromatic (δ ~120-150 ppm): Four signals for the aromatic carbons. Aliphatic (δ ~20-60 ppm): Six distinct signals for the 2-methylpiperidine carbons. |
| FT-IR | ~1645 cm⁻¹: Strong absorbance from the tertiary amide C=O stretch. ~1520 & 1345 cm⁻¹: Two strong, characteristic absorbances for the asymmetric and symmetric N-O stretching of the nitro group. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z ≈ 248.12, corresponding to the molecular weight. Key Fragments: Fragments corresponding to the 4-nitrobenzoyl cation (m/z = 150) and the 2-methylpiperidine fragment. |
Significance in Research and Development
The introduction of chiral piperidine scaffolds is a promising strategy in drug discovery.[4] It can be used to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. The 2-methyl-1-(4-nitrobenzoyl)piperidine structure serves as a valuable building block. The nitro group can be readily reduced to an amine, providing a handle for further chemical modification and library synthesis. This allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents targeting a wide range of biological targets.
References
- Royal Society of Chemistry. (2022).
- PubChem. 1-(4-Nitrobenzyl)piperidine.
- Sigma-Aldrich. 4-METHYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE AldrichCPR. MilliporeSigma.
- Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).
- FUJIFILM Wako Chemicals. (2-Nitrophenyl)methyl 4-(Methacryloyloxy)
- MDPI. (2021).
- NIST. 2-Methylpiperidine. NIST WebBook, SRD 69.
- NIST. 2-Methylpiperidine IR Spectrum. NIST WebBook, SRD 69.
- Wikipedia. Piperidine.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- PrepChem.com. Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride.
- Dana Bioscience. 1-(2-Methyl-4-nitrobenzoyl)piperidine-4-carboxylic acid 100mg.
- MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals.
- American Chemical Society. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- EvitaChem. Buy 4-Benzyl-1-(4-nitrophenyl)piperidine (EVT-15143151).
- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
